molecular formula C19H24N4O2 B12623428 4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide CAS No. 920495-40-5

4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide

Cat. No.: B12623428
CAS No.: 920495-40-5
M. Wt: 340.4 g/mol
InChI Key: HYGGALMLEQKECJ-UHFFFAOYSA-N
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Description

4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of a benzoyl chloride derivative with an amine, followed by further functionalization to introduce the pyridinyl and pentanoylamino groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or alkyl groups .

Scientific Research Applications

4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism by which 4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .

Properties

CAS No.

920495-40-5

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

4-[1-amino-2-(pentanoylamino)ethyl]-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C19H24N4O2/c1-2-3-4-18(24)22-13-17(20)14-5-7-15(8-6-14)19(25)23-16-9-11-21-12-10-16/h5-12,17H,2-4,13,20H2,1H3,(H,22,24)(H,21,23,25)

InChI Key

HYGGALMLEQKECJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N

Origin of Product

United States

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